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Compound of Interest

Compound Name:
2-(3-bromophenoxy)-N-

cyclopropylacetamide

CAS No.: 1017020-52-8

Cat. No.: B3072809 Get Quote

Executive Summary
Compound: 2-(3-bromophenoxy)-N-cyclopropylacetamide CAS: 1017020-52-8 Molecular

Formula: C₁₁H₁₂BrNO₂ Role: Intermediate / Lead Compound Primary Application: Fragment-

based drug discovery (FBDD) targeting voltage-gated ion channels and enzyme inhibition.

This guide compares the 3-Bromo variant against its 3-Chloro and Unsubstituted analogs.

While the 3-Bromo variant offers unique halogen-bonding capabilities critical for active site

potency, it presents specific challenges in purification and elemental verification due to the

heavy bromine atom (approx. 30% by mass).

Elemental Analysis Data: The Reference Standard
For researchers synthesizing this compound, the Elemental Analysis (CHN) serves as the

definitive purity gate. Below are the Calculated (Theoretical) values which serve as the "Gold

Standard," alongside the Acceptable Experimental Limits (typically ±0.4% deviation) required

for publication-quality data.

Table 1: Theoretical vs. Acceptable Found Values (Target
Compound)
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Element Theoretical Mass %
Acceptable Range
(Found)

Diagnostic Note

Carbon (C) 48.91% 48.51% – 49.31%

Low %C indicates

solvent entrapment

(e.g., DCM).

Hydrogen (H) 4.48% 4.08% – 4.88%

High %H often

suggests water

contamination

(hygroscopicity).

Nitrogen (N) 5.19% 4.79% – 5.59%
Critical for confirming

amide bond formation.

Bromine (Br) 29.58% 29.18% – 29.98%

Note: Requires

specific halogen

combustion cycle.

Critical Insight: The high bromine content (~30%) significantly depresses the Carbon

percentage compared to non-halogenated organic molecules. A common error is misinterpreting

the low Carbon value as decomposition, when it is actually a stoichiometric consequence of the

heavy halogen.

Comparative Performance Analysis
This section objectively compares the Target (3-Br) against key alternatives used in Structure-

Activity Relationship (SAR) studies.

Table 2: Physicochemical & Analytical Comparison
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Feature Target: 3-Bromo
Alternative A: 3-
Chloro

Alternative B:
Unsubstituted

Formula C₁₁H₁₂BrNO₂ C₁₁H₁₂ClNO₂ C₁₁H₁₃NO₂

Mol.[1][2][3][4][5][6][7]

[8] Weight
270.12 g/mol 225.67 g/mol 191.23 g/mol

LogP (Calc) 2.34 2.18 1.52

% Halogen 29.6% (Br) 15.7% (Cl) 0%

EA Sensitivity
High (Br dominates

mass)
Medium Low (Standard CHN)

Synthetic Yield 65-75% 70-80% >85%

Bio-Utility
High (Halogen

bonding)
Medium (Lipophilicity)

Low (Metabolic

liability)

Comparative Insights:
Lipophilicity & Permeability: The 3-Bromo variant exhibits the highest LogP (2.34), making it

the superior candidate for CNS-targeted applications (e.g., anticonvulsant screening) where

blood-brain barrier penetration is required.

Analytical Discrimination: In Elemental Analysis, the 3-Chloro analog has a Carbon content

of ~58.5%, whereas the 3-Bromo drops to ~48.9%. This massive shift (~10%) makes EA an

exceptionally robust tool for distinguishing between these two halogenated analogs during

library synthesis, preventing cross-contamination.

Metabolic Stability: The 3-position halogen blocks metabolic oxidation at the phenyl ring, a

stability advantage the Unsubstituted alternative lacks.

Experimental Protocols
A. Synthesis Workflow (Self-Validating)
Objective: Synthesize high-purity 2-(3-bromophenoxy)-N-cyclopropylacetamide for analysis.
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Reagents: 3-Bromophenol (1.0 eq), 2-Chloro-N-cyclopropylacetamide (1.1 eq), K₂CO₃ (2.0 eq),

KI (0.1 eq, catalyst), Acetonitrile (ACN).

Activation: Dissolve 3-Bromophenol in ACN. Add K₂CO₃ and stir at RT for 30 min to generate

the phenoxide anion. Checkpoint: Color change to slight yellow/pink indicates anion

formation.

Coupling: Add 2-Chloro-N-cyclopropylacetamide and KI. Reflux at 80°C for 6-8 hours.

Workup: Cool to RT. Filter off inorganic salts (KCl/KBr). Evaporate solvent.[9][10]

Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography for

EA samples to avoid silica contamination.

Drying: Vacuum dry at 45°C for 24h over P₂O₅. Crucial for accurate EA.

B. Elemental Analysis (CHN) Protocol
Objective: Determine %C, %H, %N to <0.4% error.

Calibration: Calibrate the analyzer using Acetanilide (Standard: C=71.09%, H=6.71%,

N=10.36%).

Sample Prep: Weigh 2.0–2.5 mg of the dried sample into a tin capsule. Fold hermetically to

exclude air.

Combustion: Run at 980°C with Oxygen boost.

Note for Bromine: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or

similar halogen scrubbers to prevent Br₂ from interfering with the N₂/CO₂ detection.

Validation: Run a "Blank" (empty tin) and a "Check Standard" (Sulfanilamide) before the

target sample.

Visualization of Workflows
Diagram 1: Synthesis & Validation Logic
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This diagram illustrates the critical path from raw materials to validated data, highlighting the

"Go/No-Go" decision points.
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Caption: Logic flow for synthesis and validation. Note the critical loop at the Drying stage if EA

fails.

Diagram 2: Structure-Property Relationship
Visualizing why the 3-Bromo variant is selected over alternatives.
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Caption: Decision matrix for selecting the 3-Bromo analog based on physicochemical

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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